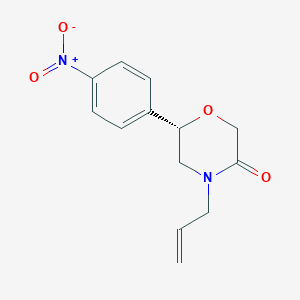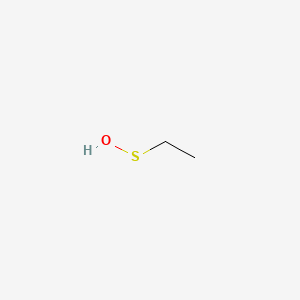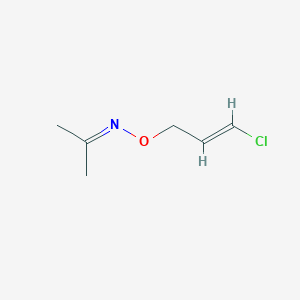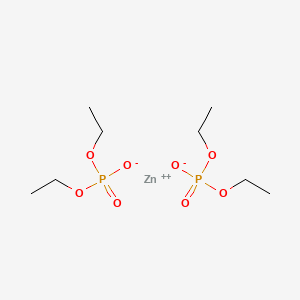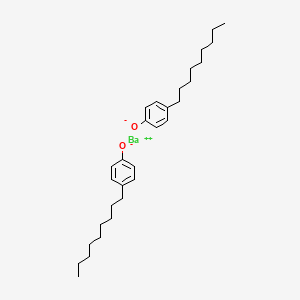
Barium bis(p-nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(p-nonylphenolate) is an organometallic compound with the molecular formula C30H46BaO2 and a molar mass of 576.01204 g/mol It is a barium salt of p-nonylphenol, where two p-nonylphenolate anions are coordinated to a barium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium bis(p-nonylphenolate) can be synthesized through the reaction of barium hydroxide with p-nonylphenol. The reaction typically involves dissolving barium hydroxide in water and then adding p-nonylphenol under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of barium bis(p-nonylphenolate) .
Industrial Production Methods
In industrial settings, the production of barium bis(p-nonylphenolate) may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors, precise temperature control, and purification steps such as recrystallization or filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Barium bis(p-nonylphenolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common for this compound.
Substitution: Barium bis(p-nonylphenolate) can participate in substitution reactions where the p-nonylphenolate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of barium bis(p-nonylphenolate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of barium bis(p-nonylphenolate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of p-nonylphenol, while substitution reactions can produce new organometallic compounds with different ligands .
Scientific Research Applications
Barium bis(p-nonylphenolate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: Barium bis(p-nonylphenolate) is used in the production of specialty chemicals and materials, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism of action of barium bis(p-nonylphenolate) involves its interaction with molecular targets through its p-nonylphenolate ligands. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barium bis(p-nonylphenolate) include other barium salts of alkylphenols, such as barium bis(p-octylphenolate) and barium bis(p-dodecylphenolate) .
Uniqueness
Barium bis(p-nonylphenolate) is unique due to its specific alkyl chain length (nonyl group) and the resulting chemical properties. This makes it distinct from other barium alkylphenolates, which may have different alkyl chain lengths and thus different chemical behaviors and applications .
Properties
CAS No. |
41157-58-8 |
|---|---|
Molecular Formula |
C30H46BaO2 |
Molecular Weight |
576.0 g/mol |
IUPAC Name |
barium(2+);4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
InChI Key |
WUJZPTPSNSHTAZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



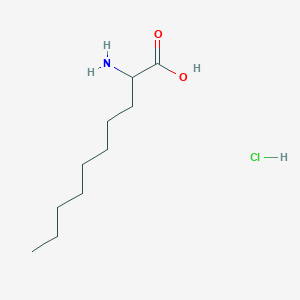
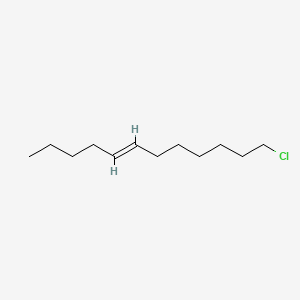
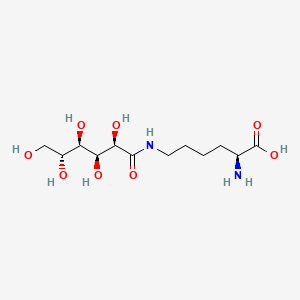
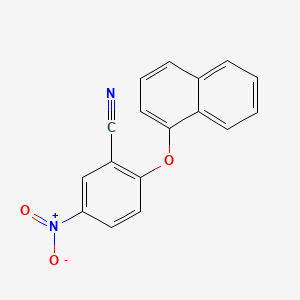


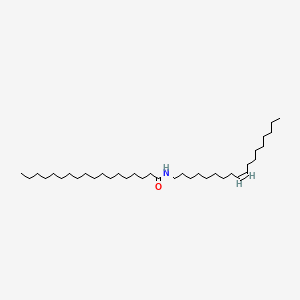
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
